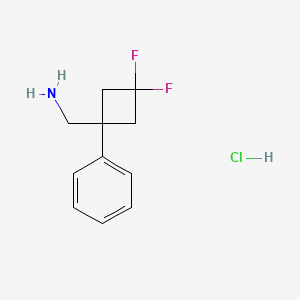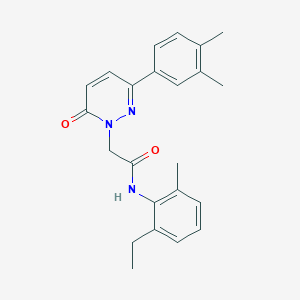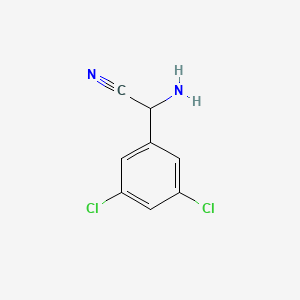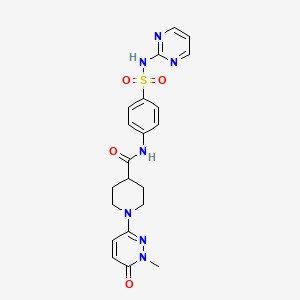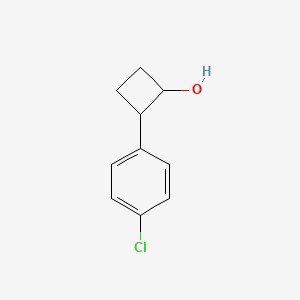
2-(4-Chlorophenyl)cyclobutan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)cyclobutan-1-OL is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a cyclic compound that contains a chlorophenyl group and a hydroxyl group, making it a versatile molecule for different applications.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study of the crystal structure of 1,3-trans-bis(4-chlorophenyl)2,4-trans-di(4-pyridyl)cyclobutane provided insights into its geometric configuration. The cyclobutane ring was found to exhibit a puckered conformation with specific dihedral angles, suggesting the possibility of a head-to-tail dimerization process in its formation (Busetti, Valle, Zanotti, & Galiazzo, 1980).
Inorganic Crystal Engineering
A novel approach in inorganic crystal engineering was demonstrated through the reaction of 1,2-trans-(4-pyridyl)ethene with AgBF4, leading to the formation of a three-dimensional network based on a cyclobutane-linked tetrapyridyl ligand. This showcases an innovative direction for constructing complex inorganic structures (Blake et al., 1997).
Environmental Sensing Applications
Research into the photoelectrochemical sensing of 4-Chlorophenol using a BiPO4 nanocrystal/BiOCl nanosheet heterojunction highlighted its potential for detecting toxic pollutants in water. The enhanced photoelectrochemical performance of the heterojunction suggests its suitability for sensitive and selective environmental monitoring applications (Yan et al., 2019).
Chemical Synthesis and Reactivity
The synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence demonstrated the utility of 3-(chloromethyl)cyclobutanone in producing complex nitrogen-containing heterocycles, highlighting the synthetic versatility of cyclobutanone derivatives (Rammeloo, Stevens, & de Kimpe, 2002).
Quantum Dot Photocatalysis
The use of colloidal quantum dots as photocatalysts for [2+2] cycloadditions of 4-vinylbenzoic acid derivatives demonstrated the ability to control regio- and diastereoselectivity in the synthesis of cyclobutanes. This highlights the potential of quantum dots in precision photocatalysis for the synthesis of complex organic structures with high selectivity (Jiang, Wang, Rogers, Kodaimati, & Weiss, 2019).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9-10,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIPWBBIZWGZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)cyclobutan-1-OL | |
CAS RN |
1823886-68-5 |
Source


|
| Record name | 2-(4-chlorophenyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B2916107.png)


![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2916114.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide](/img/structure/B2916115.png)
![3-isopentyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916116.png)
![N-(3-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2916118.png)
